molecular formula C18H18N2O5S B3299965 N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899955-29-4

N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B3299965
CAS No.: 899955-29-4
M. Wt: 374.4 g/mol
InChI Key: YVPNVEZUQWKJOB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide ( 899955-29-4) is an organic compound with a highly specific structure, combining a benzothiazole core with a propanamide group . It is characterized by a 1,1,3-trioxo sulfonamide (also referred to as a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide) structural motif, which contributes to its notable stability and reactivity profile . The incorporation of the 2-ethoxyphenyl moiety is a key feature that helps to fine-tune the compound's lipophilicity and potentially enhance its biocompatibility . With a molecular formula of C18H18N2O5S and a molecular weight of 374.41 g/mol, this compound is recognized as a valuable chemical intermediate in pharmaceutical development and functional materials research . Benzothiazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological and biological activities . Research into analogous compounds has demonstrated their potential as potent inhibitors of various enzymes . For instance, certain benzothiazole-based molecules have shown strong inhibitory activity against NQO2 (NRH:quinone oxidoreductase 2), an enzyme implicated in cancer progression and neurodegenerative diseases like Parkinson's and Alzheimer's . Other research applications for structurally related benzothiazole compounds include their investigation as multitarget ligands for aminergic G-protein coupled receptors (GPCRs), which are relevant to central nervous system disorders such as schizophrenia . This compound is offered with a guaranteed purity of 90% or higher and is available in various quantities to support your research and development activities, ranging from 1 mg to 75 mg . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-3-25-15-10-6-5-9-14(15)19-17(21)12(2)20-18(22)13-8-4-7-11-16(13)26(20,23)24/h4-12H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPNVEZUQWKJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves a multi-step process:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Propanamide Group: The propanamide group can be introduced via an amide coupling reaction using appropriate reagents like carbodiimides.

    Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of benzothiazole derivatives. N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1\lambda6,2-benzothiazol-2-yl)propanamide has shown promise in inhibiting tumor growth in various cancer cell lines.

Case Study: In Vitro Studies

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis. The mechanism was attributed to the activation of caspase pathways and modulation of apoptotic proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Benzothiazole derivatives are known for their ability to combat bacterial infections.

Case Study: Antibacterial Activity

In a study assessing antibacterial properties against Gram-positive and Gram-negative bacteria, N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1\lambda6,2-benzothiazol-2-yl)propanamide exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Anti-inflammatory Effects

Research indicates that compounds containing benzothiazole structures can exhibit anti-inflammatory properties.

Case Study: In Vivo Models

In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines and markers of inflammation, indicating its potential utility in treating inflammatory diseases .

Data Table: Summary of Applications

ApplicationMechanismModel/Study TypeKey Findings
AnticancerInduction of apoptosisIn vitro cancer cell linesReduced cell viability; activated caspases
AntimicrobialInhibition of bacterial growthIn vitro bacterial assaysSignificant inhibition against multiple strains
Anti-inflammatoryModulation of cytokinesIn vivo inflammation modelsDecreased pro-inflammatory markers

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Substituent Variations

a) N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide (SCP-1)
  • Structural Difference : The acetamide chain terminates in a 4-hydroxyphenyl group instead of 2-ethoxyphenyl.
  • Key Findings: Pharmacokinetics: Shorter elimination half-life (t₁/₂) and higher clearance rate compared to acetaminophen, attributed to the polar 4-hydroxyphenyl group enhancing metabolic turnover . Crystal Structure: Orthorhombic crystal system (Pna2₁) with intermolecular N–H⋯O and O–H⋯O hydrogen bonds stabilizing the lattice .
b) 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide
  • Structural Difference : Ethyl substituent at the phenyl ring vs. ethoxy in the target compound.
c) N-(2,4-Dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide
  • Structural Difference : Dimethoxy substituents at the 2- and 4-positions of the phenyl ring and a propanamide chain at position 3 of the benzothiazole.

Chain Length and Functional Group Modifications

a) Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetate
  • Structural Difference : Ester (acetate) group instead of amide.
  • Synthesis : Ultrasonic-assisted reaction with isopropyl chloroacetate (94.4% yield) .
  • Stability : Ester linkage may confer higher susceptibility to hydrolysis compared to amides, reducing oral bioavailability .
b) N-Methyl-4-[(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)methyl]benzamide (50)
  • Structural Difference : Methyl group on the amide nitrogen and a benzamide linkage.
  • Synthesis : Reacted with methylamine in THF (20-hour stirring, 50–62% yields) .

Heterocyclic and Aromatic Modifications

a) N-(Furan-2-ylmethyl)-4-[(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)methyl]benzamide (20)
  • Structural Difference : Furylmethyl group instead of ethoxyphenyl.
  • Synthesis : TFA-mediated deprotection of tert-butyl carbamate (87% yield) .
  • Activity : The furan ring may engage in π-stacking interactions, enhancing anti-inflammatory activity in IFN-mediated pathways .

Comparative Data Table

Compound Name Core Structure Substituent(s) Melting Point (°C) Half-Life (t₁/₂) Clearance Rate Synthesis Yield (%)
N-(2-ethoxyphenyl)-2-(1,1,3-trioxo...)propanamide (Target) 1,2-Benzothiazole-1,1-dioxide 2-ethoxyphenyl, propanamide N/A Predicted long Low N/A
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo...)acetamide (SCP-1) 1,2-Benzothiazole-1,1-dioxide 4-hydroxyphenyl, acetamide 392–394 Short High 87
N-(2-Ethylphenyl)-2-(1,1-dioxido-3-oxo...)acetamide 1,2-Benzothiazole-1,1-dioxide 2-ethylphenyl, acetamide N/A Moderate Moderate N/A
Propan-2-yl 2-(1,1,3-trioxo...)acetate 1,2-Benzothiazole-1,1-dioxide Isopropyl ester 392–394 Short High 94.4
N-(2,4-Dimethoxyphenyl)-3-(1,1,3-trioxo...)propanamide 1,2-Benzothiazole-1,1-dioxide 2,4-dimethoxyphenyl N/A N/A N/A N/A

Key Research Findings

  • Hydrogen Bonding : Primary amides (e.g., SCP-1) exhibit stronger intermolecular interactions than N-methylated derivatives, correlating with higher bioactivity .
  • Synthetic Feasibility : Ultrasonic methods and TFA-mediated deprotection achieve high yields (87–94%) for saccharin derivatives .

Biological Activity

N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Information

  • IUPAC Name : this compound
  • CAS Number : 899955-29-4
  • Molecular Formula : C18H18N2O5S
  • Molecular Weight : 370.47 g/mol

Structural Characteristics

The compound features a benzothiazole ring with three oxo groups and an ethoxyphenyl moiety. This unique structure suggests potential interactions with various biological targets.

This compound is believed to exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : It may interact with various receptors, modulating their activity and influencing signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of benzothiazole could inhibit cancer cell growth by inducing apoptosis in various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation
Enzyme InhibitionPotential inhibition of specific enzymes involved in cell signaling
Receptor ModulationMay modulate receptor activity affecting various physiological processes

Notable Research Findings

  • Anticancer Efficacy : A study on similar compounds showed IC50 values in the nanomolar range against specific cancer types, indicating potent activity .
  • Mechanistic Insights : Molecular docking studies suggest that the compound can effectively bind to target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-ethoxyphenyl)benzothiazole propanamide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenols or N-protected amino acids. For example, substituted acetamides are synthesized via nucleophilic acyl substitution using activated acyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) reacting with 2-ethoxyaniline derivatives . Reaction optimization includes controlling temperature (e.g., reflux conditions at 100°C), solvent polarity (e.g., methanol for recrystallization), and monitoring via TLC .

Q. How is the molecular conformation of this compound characterized, and what intermolecular interactions stabilize its crystal structure?

  • Methodological Answer : Single-crystal X-ray diffraction reveals planar benzothiazole rings (r.m.s. deviation ≤ 0.023 Å) and dihedral angles (e.g., 84.9° between benzothiazole and phenol rings). Stabilizing interactions include N–H⋯O and O–H⋯O hydrogen bonds, as well as π-stacking (centroid distances ~3.93 Å) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm).
  • IR : Confirm sulfonamide (1320–1160 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of ethoxy or benzothiazole moieties) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for structurally similar derivatives?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Use variable-temperature NMR to detect conformational flexibility . For X-ray vs. solution-state disagreements, compare computed (DFT) and experimental geometries to identify solvent or lattice effects .

Q. What strategies are effective for improving the yield of the final product in multi-step syntheses?

  • Methodological Answer :

  • Stepwise purification : Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize side reactions .
  • Catalytic optimization : Use Lewis acids (e.g., POCl₃) to accelerate cyclization steps, as seen in thiadiazole syntheses .
  • Reagent stoichiometry : Adjust molar ratios (e.g., 1:3 for acid:POCl₃) to drive reactions to completion .

Q. How can computational methods predict the biological activity of this compound, and what validation experiments are required?

  • Methodological Answer :

  • Docking studies : Model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina .
  • ADMET profiling : Predict pharmacokinetics (e.g., LogP for lipophilicity) via QSAR models .
  • Validation : Compare computational results with in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition) .

Q. What experimental designs mitigate batch-to-batch variability in biological activity assessments?

  • Methodological Answer :

  • Standardized protocols : Use fixed cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control compounds (e.g., indomethacin) .
  • Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) in triplicate to ensure reproducibility .
  • Statistical analysis : Apply ANOVA to identify significant differences between batches .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Bioavailability factors : Assess solubility (e.g., via shake-flask method) and metabolic stability (e.g., liver microsome assays) to explain reduced in vivo activity .
  • Formulation adjustments : Use co-solvents (e.g., PEG 400) or nanoparticles to enhance delivery .

Q. What analytical approaches reconcile conflicting crystallographic and spectroscopic data on hydrogen bonding?

  • Methodological Answer :

  • Solid-state vs. solution NMR : Compare hydrogen-bonding patterns in crystals (X-ray) and DMSO-d₆ solutions (¹H NMR) to identify solvent effects .
  • DFT calculations : Simulate hydrogen bond strengths (e.g., N–H⋯O vs. O–H⋯O) to validate experimental observations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.